(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UAB-30 involves multiple steps, starting with the preparation of the naphthalene derivative, followed by the formation of the conjugated trienoic acid. The key steps include:
Preparation of the Naphthalene Derivative: This involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene.
Formation of the Conjugated Trienoic Acid: This step involves the Wittig reaction to form the conjugated trienoic acid structure.
Industrial Production Methods
Industrial production of UAB-30 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure hydrogenation for the naphthalene derivative and large-scale Wittig reactions under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
UAB-30 undergoes various chemical reactions, including:
Oxidation: UAB-30 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert UAB-30 to its reduced forms.
Substitution: UAB-30 can undergo substitution reactions, particularly at the conjugated trienoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of UAB-30, which can have different biological activities and properties .
Scientific Research Applications
UAB-30 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoid X receptor agonists and their chemical properties.
Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis in various cell lines.
Industry: Potential applications in the development of new cancer therapies and as a research tool in drug discovery
Mechanism of Action
UAB-30 exerts its effects by selectively binding to and activating retinoid X receptors. This activation leads to changes in gene expression that result in cell differentiation, inhibition of cell proliferation, and induction of apoptosis. The molecular targets and pathways involved include the retinoid X receptor pathway, as well as off-target effects on proteins such as Src, which regulates extracellular matrix molecules and cell motility .
Comparison with
Properties
IUPAC Name |
(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7-,16-14+,18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGNMFUMZSAZCW-VOYUZAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C=C\1/CCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205252-57-9 | |
Record name | 9cUAB30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205252579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9CUAB30 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UAB-30 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP09575EX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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